4-((4-Fluorophenyl)sulfonyl)butanoyl chloride
Description
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride is a sulfonyl chloride derivative characterized by a four-carbon butanoyl backbone, a sulfonyl group (-SO₂-) at the fourth carbon, and a para-fluorophenyl substituent. This compound is hypothesized to serve as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, or other functionalized molecules.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3S/c11-10(13)2-1-7-16(14,15)9-5-3-8(12)4-6-9/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPFOEKYUCBQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction under specific conditions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions include substituted sulfonyl derivatives, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the modification of biomolecules and the development of biochemical assays.
Medicine: It is investigated for its potential use in drug synthesis and as a building block for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic carbonyl chloride group. The sulfonyl group enhances the electrophilicity of the carbonyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and modify existing molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride with structurally related sulfonyl chlorides, emphasizing molecular features, physical properties, and applications.
Table 1: Structural and Molecular Comparison
Note: *Calculated data for 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride is inferred from structural analogs.
Key Comparison Points
Chain Length and Substituent Position: The butanoyl chain in the target compound may enhance lipophilicity compared to shorter-chain analogs like (4-fluorophenyl)methanesulfonyl chloride . This could influence solubility and membrane permeability in biological applications.
Reactivity and Stability: 4-Chlorobutane-1-sulphonyl chloride demonstrates that halogen substituents on aliphatic chains can alter hydrolysis rates. However, the fluorine on the phenyl ring in the target compound likely stabilizes the sulfonyl chloride via resonance effects, reducing unintended decomposition. 4-(3-Fluorophenoxy)butane-1-sulfonyl chloride highlights how ether linkages (phenoxy groups) modify steric and electronic profiles, contrasting with the direct phenyl-sulfonyl linkage in the target compound.
Synthetic Utility: Biphenyl sulfonyl chlorides (e.g., 4'-fluoro-biphenyl-4-sulfonyl chloride) are widely used in drug discovery for constructing aromatic sulfonamide inhibitors . The target compound’s aliphatic chain may offer flexibility in designing non-rigid pharmacophores. describes sulfamoyl-containing piperazine derivatives synthesized from sulfonyl chlorides , suggesting the target compound could serve as a precursor for similar bioactive molecules.
Table 2: Comparative Physicochemical Data
Biological Activity
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride is a synthetic compound notable for its unique structural characteristics, which include a fluorophenyl moiety, a sulfonyl group, and a butanoyl chloride. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological research.
The synthesis of 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction produces the desired product while neutralizing hydrochloric acid formed during the process. Purification methods like recrystallization or column chromatography are employed to obtain high-purity compounds suitable for further biological evaluation.
The mechanism of action for 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride is primarily attributed to its electrophilic carbonyl chloride group, which makes it susceptible to nucleophilic attack. This reactivity facilitates various chemical transformations, allowing the compound to act as an intermediate in the synthesis of biologically active molecules. Additionally, the sulfonyl group enhances its electrophilicity, further promoting interactions with biological targets such as enzymes and receptors involved in inflammatory pathways.
Enzyme Inhibition
Research indicates that 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride may inhibit specific kinases involved in inflammatory responses. This inhibition can lead to reduced inflammation and potential therapeutic applications in treating inflammatory diseases. The compound's ability to modulate enzyme activity highlights its pharmacological potential.
Anticancer Properties
The compound has been explored for its anticancer effects, particularly through its interaction with DNA and RNA. By affecting gene expression and protein synthesis, it may contribute to the suppression of tumor growth. Studies have shown that similar compounds with fluorinated aromatic groups exhibit enhanced metabolic stability and binding affinity to cancer-related targets .
Case Studies
- Inflammation Model : In vitro studies demonstrated that compounds structurally related to 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride significantly reduced cytokine production in macrophages stimulated with lipopolysaccharides (LPS). The IC50 values for these compounds ranged from 2.96 to 10.65 μM, indicating their potency as anti-inflammatory agents .
- Anticancer Activity : A study involving various derivatives of sulfonamide compounds revealed that those containing the 4-fluorophenyl group exhibited notable cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting that 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride could serve as a lead compound for further development in cancer therapeutics .
Comparative Analysis
To better understand the unique properties of 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluorobenzenesulfonyl chloride | Lacks butanoyl group | Moderate enzyme inhibition |
| 4-Fluorobiphenyl-4-sulfonyl chloride | Contains biphenyl group | Limited anticancer activity |
| 4-Fluorophenylsulfonyl chloride | Similar but without butanoyl moiety | Antimicrobial properties |
The inclusion of the butanoyl chloride moiety in 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride enhances its reactivity and potential applications in drug development compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
